Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate
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Overview
Description
Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a chloropyridinyl group attached to a benzoxazole ring, which is further esterified with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate typically involves a multi-step process. One common method includes the condensation of 6-chloropyridine-3-carboxylic acid with 2-aminophenol to form the benzoxazole ring. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloropyridinyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-(6-methoxynaphthalen-2-yl)propanoate: Shares structural similarities but differs in the aromatic substituent.
Thiacloprid: Another chloropyridinyl compound with insecticidal properties.
Uniqueness: Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate is unique due to its specific combination of a benzoxazole ring with a chloropyridinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H9ClN2O3 |
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Molecular Weight |
288.68 g/mol |
IUPAC Name |
methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C14H9ClN2O3/c1-19-14(18)8-2-4-11-10(6-8)17-13(20-11)9-3-5-12(15)16-7-9/h2-7H,1H3 |
InChI Key |
QSHCNJVAGWBEHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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